molecular formula C17H30O5 B3242121 9-Oxoheptadecanedioic acid CAS No. 1502-36-9

9-Oxoheptadecanedioic acid

Cat. No. B3242121
CAS RN: 1502-36-9
M. Wt: 314.4 g/mol
InChI Key: PIDPYYAWBYNTFO-UHFFFAOYSA-N
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Description

9-Oxoheptadecanedioic acid, also known as compound 46, is a precursor of Civetone used for labeling proteins . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular formula of 9-Oxoheptadecanedioic acid is C17H30O5 . The molecular weight is 314.42 . The SMILES representation is O=C(O)CCCCCCCC(CCCCCCCC(O)=O)=O .


Chemical Reactions Analysis

Specific chemical reactions involving 9-Oxoheptadecanedioic acid are not detailed in the available resources. It is known to be used in the synthesis of Civetone .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Oxoheptadecanedioic acid are not detailed in the available resources. The molecular weight is 314.42 and the molecular formula is C17H30O5 .

Scientific Research Applications

1. Lipid Metabolism and Cardiovascular Health

The study of hydrogen sulfide's interaction with lipid hydroperoxides in oxidized LDL suggests that compounds like 9-oxoheptadecanedioic acid may play a role in cardiovascular health. Hydrogen sulfide was found to reduce lipid hydroperoxides in oxidized LDL, which are potentially atherogenic compounds, to less reactive forms. This process could potentially abrogate the pathobiological activity of oxidized LDL, indicating a role in preventing atherosclerosis (Muellner et al., 2009).

2. Potential in Cancer Treatment

Research into the cytotoxic effects of certain compounds in a poisonous mushroom, Amanita spissacea, revealed that derivatives similar to 9-oxoheptadecanedioic acid demonstrated significant cytotoxic activity in human lung cancer cell lines. These findings suggest the potential of these compounds in developing novel anticancer drug candidates (So et al., 2019).

Safety And Hazards

The safety and hazards associated with 9-Oxoheptadecanedioic acid are not detailed in the available resources. It is primarily used for research purposes .

Future Directions

The future directions of research involving 9-Oxoheptadecanedioic acid are not detailed in the available resources. It is known to be used for labeling proteins , which suggests potential applications in protein research.

properties

IUPAC Name

9-oxoheptadecanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O5/c18-15(11-7-3-1-5-9-13-16(19)20)12-8-4-2-6-10-14-17(21)22/h1-14H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDPYYAWBYNTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)CCCCCCCC(=O)O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90776944
Record name 9-Oxoheptadecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90776944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Oxoheptadecanedioic acid

CAS RN

1502-36-9
Record name 9-Oxoheptadecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90776944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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